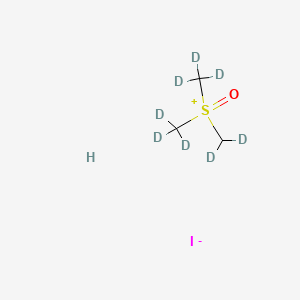
Tri(methyl-d3)-sulfoxonium Iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(methyl-d3)-sulfoxonium iodide is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms allows for more precise measurements and analyses in various chemical and biological experiments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(methyl-d3)-sulfoxonium iodide typically involves the reaction of deuterated methyl iodide (CD3I) with dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction can be represented as follows:
[ \text{CD}_3\text{I} + \text{DMSO} \rightarrow \text{(CD}_3\text{)}_3\text{S}+\text{I}- ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Tri(methyl-d3)-sulfoxonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form sulfides.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfoxonium compounds depending on the nucleophile used.
科学的研究の応用
Tri(methyl-d3)-sulfoxonium iodide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism by which Tri(methyl-d3)-sulfoxonium iodide exerts its effects is primarily through its interactions with other molecules in chemical reactions. The deuterium atoms in the compound provide a unique isotopic signature that can be detected using NMR spectroscopy. This allows researchers to track the compound’s behavior and interactions in various environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.
類似化合物との比較
Similar Compounds
- Methyl-d3 iodide (CD3I)
- Deuterated dimethyl sulfoxide (DMSO-d6)
- Tri(methyl-d9)-sulfonium iodide
Uniqueness
Tri(methyl-d3)-sulfoxonium iodide is unique due to its specific isotopic composition and its ability to act as a versatile reagent in various chemical reactions. Its deuterium atoms provide distinct advantages in NMR spectroscopy, making it a valuable tool in scientific research. Compared to other similar compounds, it offers a balance of stability and reactivity, which is essential for many experimental applications.
特性
分子式 |
C3H11IOS |
|---|---|
分子量 |
231.15 g/mol |
InChI |
InChI=1S/C3H9OS.HI.H2/c1-5(2,3)4;;/h1-3H3;2*1H/q+1;;/p-1/i1D2,2D3,3D3;;1+1 |
InChIキー |
ZTOJWJQQBYDXBP-PSSUZPBCSA-M |
異性体SMILES |
[2HH].[2H]C([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
正規SMILES |
[HH].C[S+](=O)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




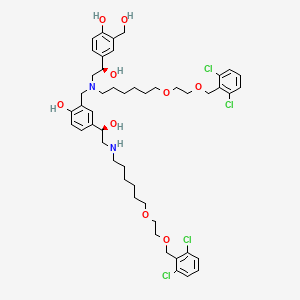
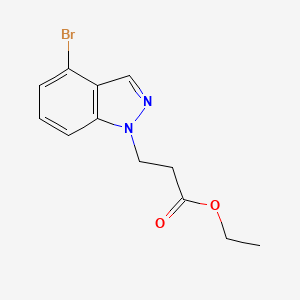
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
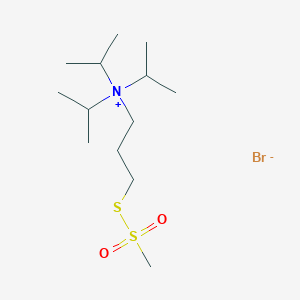
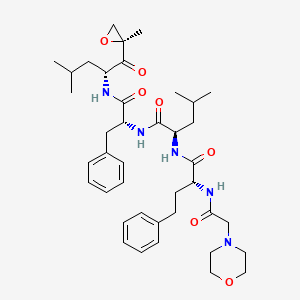
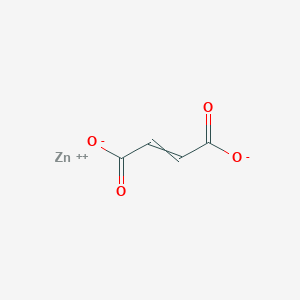
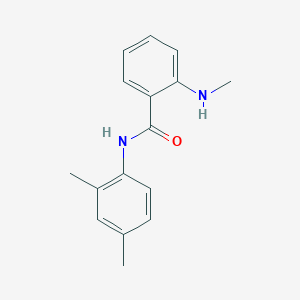
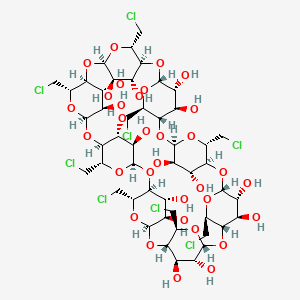
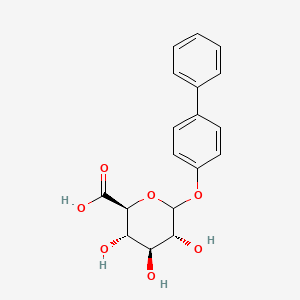
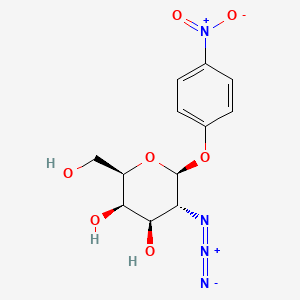
![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)

